1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Description
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4O/c13-9-3-1-8(2-4-9)6-17-11-10(5-16-17)12(18)15-7-14-11/h1-5,7H,6H2,(H,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZFGNICYPCSTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C3=C(C=N2)C(=O)NC=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
612523-78-1 | |
| Record name | 1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction, which provides good yields . This method involves the reaction of a pyrazole derivative with a suitable aldehyde or ketone in the presence of a base, followed by cyclization to form the pyrazolo[3,4-d]pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of green chemistry, such as the use of ultrasonic-assisted synthesis, are often employed to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Chemical Profile
- Molecular Formula : C12H9ClN4O
- SMILES : C1=CC(=CC=C1CN2C3=C(C=N2)C(=O)NC=N3)Cl
- InChIKey : JOZFGNICYPCSTR-UHFFFAOYSA-N
Anticancer Activity
One of the primary applications of 1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ol is its potential as an anticancer agent. Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class can act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Inhibition of CDK2 has been particularly highlighted as a promising strategy for cancer therapy, targeting tumor cells selectively while sparing normal cells.
Case Study Summary :
A study conducted by Nassar et al. demonstrated that a series of pyrazolo[3,4-d]pyrimidine derivatives exhibited significant growth inhibition across various cancer cell lines. The compounds were found to interact with the ATP-binding site of CDK2, mimicking adenine and effectively blocking its activity .
Kinase Inhibition
The compound has been explored for its ability to inhibit serine-threonine kinases such as p70S6K and Akt, which are involved in several signaling pathways linked to cell growth and proliferation. The inhibition of these kinases can potentially lead to therapeutic strategies for treating immunological and inflammatory diseases.
Patent Insights :
A patent (AU2005322085B2) outlines methods for using pyrazolo[3,4-d]pyrimidine derivatives as modulators of serine-threonine kinases, emphasizing their role in treating conditions related to abnormal cell growth and immune responses .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ol involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the CDK2/cyclin A2 complex, inhibiting its activity and thereby preventing the proliferation of cancer cells . This inhibition disrupts the cell cycle, leading to cell death in cancerous cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Modifications
1H-Pyrazolo[3,4-d]pyrimidin-4-ol (ALLP)
- Structure : Lacks the 4-chlorobenzyl group; molecular formula C₅H₄N₄O .
- Properties : Lower molecular weight (136.11 g/mol), similar solubility profile .
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
Substituent Variations
PP2 (3-(4-Chlorophenyl)-1-(t-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine)
- Structure : t-Butyl group at N1 and amine at C4 .
- Activity : Potent ATP-competitive inhibitor of SRC-family kinases (IC₅₀ ~5 nM) .
- Advantage : Improved selectivity for tyrosine kinases compared to the hydroxylated analog .
1-(4-Chlorobenzyl)-4-(4-phenylpiperazinyl)-1H-pyrazolo[3,4-d]pyrimidine
- Structure : Piperazinyl group at C4 .
- Properties : Enhanced solubility (logS ~-3.5) due to ionizable piperazine moiety .
- Applications : Targets GPR35 and GPR55 receptors, implicated in metabolic disorders .
1-(4-Chlorophenyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Pharmacokinetic and Pharmacodynamic Profiles
Biological Activity
1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H9ClN4O
- Molecular Weight : 246.67 g/mol
- CAS Number : 5334-29-2
- SMILES Notation : C1=CC(=CC=C1CN2C3=C(C=N2)C(=O)NC=N3)Cl
Biological Activity Overview
The biological activity of 1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ol has been primarily investigated for its anticancer properties. The compound demonstrates various mechanisms that contribute to its effectiveness against cancer cell lines.
Anticancer Properties
Recent studies have highlighted the compound's ability to inhibit key cellular pathways involved in cancer progression:
- Inhibition of Cyclin-dependent Kinases (CDKs) :
- Induction of Apoptosis :
- Cell Cycle Arrest :
Case Studies
Several studies have evaluated the biological activity of 1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ol:
- Study 1 : A recent investigation assessed the compound's effects on HCT116 and MCF7 cell lines. Results showed that it significantly inhibited cell proliferation with IC50 values indicating potent activity against these cancer types .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HCT116 | 8.21 | CDK inhibition, apoptosis induction |
| MCF7 | 19.56 | Cell cycle arrest |
Q & A
Q. What are the common synthetic routes for 1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ol?
Synthesis typically involves condensation reactions between pyrazole and pyrimidine precursors. For example:
- Stepwise cyclization : Reacting 5-amino-pyrazole derivatives with carbonyl-containing reagents (e.g., urea or thiourea) under reflux conditions .
- Substitution reactions : Introducing the 4-chlorobenzyl group via nucleophilic substitution using α-chloroacetamide derivatives (e.g., 2-chloro-N-(4-chlorobenzyl)acetamide) in the presence of a base like K₂CO₃ .
- Optimization factors : Solvent polarity (DMF or DMSO), temperature (80–120°C), and catalyst selection (e.g., p-toluenesulfonic acid) significantly impact yield and purity .
Q. How is the molecular structure of this compound characterized?
Key techniques include:
- NMR spectroscopy : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–8.5 ppm) .
- X-ray crystallography : Resolves the pyrazolo[3,4-d]pyrimidine core and substituent orientations, as seen in related derivatives .
- HPLC-MS : Confirms purity (>95%) and molecular weight (247 g/mol for C₁₁H₇ClN₄O) .
Q. What in vitro assays assess its biological activity?
Standard assays include:
- Anti-proliferative assays : MTT or CellTiter-Glo® against cancer cell lines (e.g., MV4-11 leukemia cells), with IC₅₀ values calculated .
- Kinase inhibition : Fluorescence polarization assays targeting FLT3 or VEGFR2, comparing inhibition to reference compounds like PP2 .
- Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions .
Q. What safety protocols are recommended for handling this compound?
- PPE : Gloves, lab coats, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas) .
- Waste disposal : Segregate organic waste and consult certified agencies for incineration .
Advanced Questions
Q. How do structural modifications influence its kinase inhibitory activity?
Substituents on the pyrazolo[3,4-d]pyrimidine core and aryl groups modulate activity:
Q. What in vivo models evaluate its efficacy and pharmacokinetics?
- Xenograft models : Subcutaneous implantation of MV4-11 cells in nude mice, with tumor regression monitored post-treatment (e.g., 10 mg/kg/day for 18 days) .
- Zebrafish assays : Transgenic models assess anti-angiogenic effects via vascular endothelial growth factor (VEGF) inhibition .
- Pharmacokinetics : LC-MS/MS quantifies plasma half-life (t₁/₂) and bioavailability after oral/intravenous administration .
Q. How can data contradictions in biological activity be resolved?
Discrepancies arise from:
Q. What advanced strategies improve its therapeutic potential?
- PROTAC design : Conjugate to E3 ligase ligands (e.g., cereblon) for targeted protein degradation, as seen in IGF-1R/Src dual degraders .
- Prodrug formulation : Introduce ester or phosphate groups to enhance solubility and oral absorption .
- Combination therapy : Pair with checkpoint inhibitors (e.g., anti-PD-1) to synergize immune activation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
